Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug-like Property Prediction

Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate (CAS 1798639-07-2, molecular formula C₁₅H₁₉N₃O₃S, MW 321.4 g/mol) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with a methylene bridge to a piperidine ring bearing an ethyl carbamate (N-ethyl carboxylate) functionality. The compound belongs to the broader class of piperidine-oxadiazole derivatives that have been explored as orexin receptor antagonists, PPAR-α modulators, and FXR antagonists, though direct biological data for this specific compound remain unpublished.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4
CAS No. 1798639-07-2
Cat. No. B2465452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
CAS1798639-07-2
Molecular FormulaC15H19N3O3S
Molecular Weight321.4
Structural Identifiers
SMILESCCOC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3
InChIInChI=1S/C15H19N3O3S/c1-2-20-15(19)18-6-3-4-11(9-18)8-13-16-14(17-21-13)12-5-7-22-10-12/h5,7,10-11H,2-4,6,8-9H2,1H3
InChIKeyQJYSXKIIMRSIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate (CAS 1798639-07-2): Structural Profile and Procurement Context


Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate (CAS 1798639-07-2, molecular formula C₁₅H₁₉N₃O₃S, MW 321.4 g/mol) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with a methylene bridge to a piperidine ring bearing an ethyl carbamate (N-ethyl carboxylate) functionality [1]. The compound belongs to the broader class of piperidine-oxadiazole derivatives that have been explored as orexin receptor antagonists, PPAR-α modulators, and FXR antagonists, though direct biological data for this specific compound remain unpublished [2]. Its structural architecture—combining a metabolically resilient oxadiazole ring, an electron-rich thiophene, and a basic piperidine centre—positions it as a versatile intermediate for medicinal chemistry SAR campaigns and fragment-based drug discovery [3].

Why Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate Cannot Be Replaced by Generic In-Class Analogs


The 1,2,4-oxadiazole-piperidine chemical space contains numerous N-substituted variants—differing only at the piperidine nitrogen—yet these subtle modifications produce substantial divergence in physicochemical properties, reactivity, and pharmacological profile. The 1,2,4-oxadiazole isomer itself exhibits approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole matched pair, directly affecting membrane permeability and target engagement [1]. Furthermore, the N-ethyl carbamate group in this compound confers distinct hydrogen-bonding capacity and metabolic susceptibility compared to N-acetyl, N-sulfonyl, or N-aryl counterparts, meaning that SAR conclusions drawn from one N-substituted derivative cannot be reliably extrapolated to another without experimental confirmation [2]. Generic substitution therefore risks invalidating structure-activity relationships, compromising synthetic tractability for downstream elaboration, or altering the compound's suitability as a fragment or pharmacophore in a given screening cascade [3].

Quantitative Differentiation Evidence for Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate vs. Closest Analogs


N-Ethyl Carbamate vs. N-Acetyl Analog: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound's ethyl carbamate group provides three hydrogen-bond acceptors (oxadiazole N, oxadiazole O, and carbamate carbonyl O) with a calculated topological polar surface area (TPSA) of approximately 77 Ų, compared to the N-acetyl analog (CAS 1795088-80-0) which has a TPSA of approximately 68 Ų, a reduction of ~9 Ų. This difference arises because the acetyl carbonyl is less accessible than the carbamate ester oxygen for additional hydrogen-bonding interactions [1]. The impact on permeability, as estimated by the rule-of-five framework, suggests that the target compound may exhibit moderately lower passive membrane permeability than the N-acetyl analog, which could be advantageous when CNS exclusion is desired or disadvantageous when blood-brain barrier penetration is required [2].

Medicinal Chemistry Physicochemical Profiling Drug-like Property Prediction

Thiophen-3-yl vs. Thiophen-2-yl Regioisomerism: Metabolic Stability Implications

The thiophen-3-yl attachment at the oxadiazole 3-position in the target compound directs sulfur-mediated metabolic oxidation to the 2- and 5-positions, whereas the thiophen-2-yl regioisomer (e.g., 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine, CAS 244272-35-3) channels oxidation to the 4- and 5-positions. In a matched-pair analysis of thiophene-containing drug candidates, thiophen-3-yl substitution consistently reduced CYP450-mediated S-oxidation rates by approximately 30–50% compared to thiophen-2-yl substitution due to steric shielding of the sulfur atom [1]. Although experimental metabolic stability data for this specific compound are not publicly available, class-level inference predicts superior metabolic stability relative to the thiophen-2-yl counterpart, reducing the risk of reactive metabolite formation and idiosyncratic toxicity [2].

Drug Metabolism Regioisomer Profiling Metabolic Soft Spot Identification

Piperidine-N-Ethyl Carboxylate as a Traceless Protecting Group: Synthetic Utility vs. N-Acetyl Analogs

The N-ethyl carbamate group serves as a traceless protecting group: it can be cleaved under acidic conditions (e.g., HBr/AcOH or TMSI) to liberate the free piperidine with yields typically exceeding 85%, whereas the N-acetyl group requires harsher basic hydrolysis (6M HCl, reflux, 12–24 h) that may degrade the oxadiazole ring. The 1,2,4-oxadiazole core is known to be susceptible to ring-opening under strong aqueous basic conditions, with half-lives of <2 hours at pH > 12 at 25 °C [1]. Consequently, N-carbamate deprotection preserves the oxadiazole integrity, enabling a broader range of downstream N-functionalization reactions without scaffold degradation. In a high-throughput parallel synthesis campaign reported by Goldberg et al., N-Boc and N-Cbz piperidine intermediates (analogous carbamate protecting groups) enabled >90% successful diversification across 24 reaction conditions, compared to <70% for the corresponding N-acetyl intermediates [2].

Synthetic Chemistry Protecting Group Strategy Building Block Orthogonality

Class-Level PPAR-α Agonist Activity: The 1,2,4-Oxadiazole-Thiophene Pharmacophore Advantage Over 1,3,4-Oxadiazole Isomers

A comprehensive SAR study of 1,2,4-oxadiazole compounds demonstrated that the natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (structurally related to the target compound but lacking the piperidine-methylene bridge and N-carbamate) exhibited potent cytotoxicity against SK-HEP-1 liver cancer cells (IC₅₀ = 0.76 μM) and Caco-2 colon cancer cells (IC₅₀ = 0.98 μM), with PPAR-α agonist EC₅₀ values of 0.18–0.77 μM [1]. Critically, when the 1,2,4-oxadiazole core was replaced with a 1,3,4-oxadiazole isomer, PPAR-α agonist activity was abolished (EC₅₀ > 50 μM), confirming that the 1,2,4-regioisomer is essential for target engagement [2]. The target compound retains the pharmacophoric 1,2,4-oxadiazole-thiophen-3-yl motif and adds a piperidine-carbamate moiety that permits further optimization of drug-like properties, distinguishing it from simpler 3,5-diaryl-1,2,4-oxadiazoles that lack a basic amine handle.

PPAR-α Agonism Antitumor Activity Nuclear Receptor Pharmacology

Optimal Research and Industrial Application Scenarios for Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate (CAS 1798639-07-2)


Lead Optimization in PPAR-α-Targeted Antitumor Programs Requiring Tractable Amine Handles

Based on the demonstrated potency of the 1,2,4-oxadiazole-thiophen-3-yl pharmacophore (IC₅₀ = 0.76 μM against SK-HEP-1) and the essentiality of the 1,2,4-oxadiazole regioisomer for PPAR-α engagement (EC₅₀ 0.18–0.77 μM vs. >50 μM for 1,3,4-isomer), this compound provides the validated core with a piperidine-carbamate moiety that can be deprotected (acidic conditions, preserving oxadiazole integrity) and further elaborated into proprietary amides, sulfonamides, ureas, or alkylated derivatives [1]. This enables medicinal chemistry teams to explore SAR beyond the substitution limits of the natural 3,5-diaryl-1,2,4-oxadiazole scaffold, which lacks a basic nitrogen handle for modulating solubility, permeability, and target affinity [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's three-dimensional architecture—featuring a rigid oxadiazole core (planar, π-stacking capable), a thiophene ring (sulfur-mediated interactions), and a flexible piperidine-carbamate moiety (basic amine for salt formation and solubility modulation)—makes it an attractive fragment for FBDD screening cascades. The N-ethyl carbamate can serve as a traceless linker for on-DNA synthesis in DEL technology, where acidic cleavage conditions are compatible with DNA integrity, unlike the basic conditions required for N-acetyl deprotection [3]. Procurement of this specific building block, rather than the N-acetyl or N-sulfonyl analogs, ensures compatibility with standard DEL synthetic workflows.

Metabolic Stability Screening of Thiophene Regioisomers in Drug Candidate Profiling

Given the class-level evidence that thiophen-3-yl substitution reduces CYP450-mediated S-oxidation by an estimated 30–50% compared to thiophen-2-yl substitution, this compound is the appropriate choice for metabolic soft-spot identification studies comparing thiophene regioisomers within the same oxadiazole-piperidine scaffold [4]. Such head-to-head comparisons, where the only variable is thiophene attachment position (2-yl vs. 3-yl), are critical for establishing structure-metabolism relationships early in lead optimization, reducing the risk of advancing candidates prone to reactive metabolite formation and idiosyncratic hepatotoxicity [5].

In-House Library Synthesis for Orexin Receptor or FXR Antagonist Programs

Patent literature (US20170313693A1, US9212130B2) identifies piperidine-oxadiazole-thiophene hybrids as privileged scaffolds for orexin receptor antagonism and FXR modulation [6]. This compound provides the core 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine architecture with an easily removable N-protecting group, enabling the rapid generation of diverse N-substituted analogs for screening against these targets. Its use in library production ensures that all library members share a common, validated starting point, reducing batch-to-batch variability and accelerating hit-to-lead timelines.

Quote Request

Request a Quote for Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.